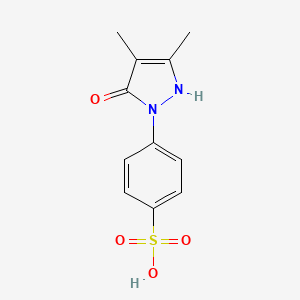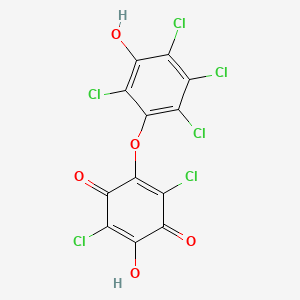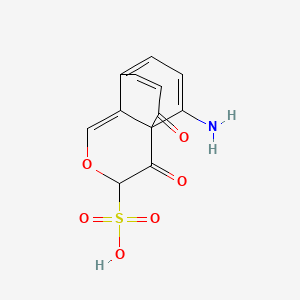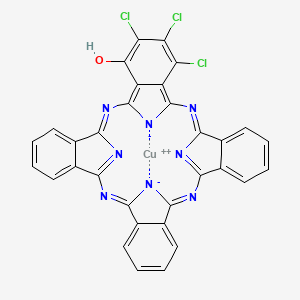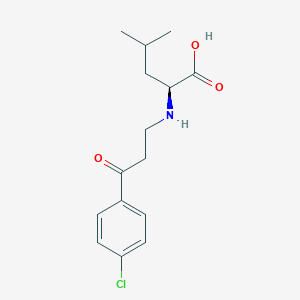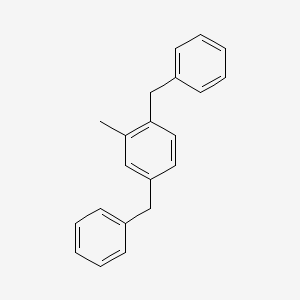
2,5-Dibenzyltoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzyl groups attached to a toluene molecule at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar alkylation processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions: 2,5-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Ru/Al2O3 catalyst, high pressure (50 bar), and temperatures between 120°C and 200°C.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Hydrogenation: Saturated derivatives of this compound.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted aromatic compounds.
科学研究应用
2,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to reversibly absorb and release hydrogen. .
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Research: It is used in studies involving catalytic hydrogenation and oxidation reactions to understand reaction mechanisms and optimize catalyst performance.
作用机制
The mechanism of action of 2,5-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen in the presence of a catalyst, forming hydrogenated derivatives. Upon dehydrogenation, hydrogen is released, and the original compound is regenerated. This process is facilitated by catalysts such as Ru/Al2O3, which enhance the reaction kinetics and efficiency .
相似化合物的比较
Dibenzyltoluene (DBT): A general term for compounds with benzyl groups attached to a toluene molecule.
Benzyltoluene: Compounds with a single benzyl group attached to a toluene molecule.
Benzylbenzyltoluene: Compounds with benzyl groups attached to both the central and side aromatic rings of toluene.
Uniqueness: 2,5-Dibenzyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its ability to act as an efficient hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage applications .
属性
CAS 编号 |
56310-11-3 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1,4-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-14-20(15-18-8-4-2-5-9-18)12-13-21(17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI 键 |
INLIRICAUXXHSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


